

Application Notes and Protocols: Thermal Stability of SOLVENT YELLOW 141 in Polymer Processing

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Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the heat resistance of **SOLVENT YELLOW 141**, a brilliant greenish-yellow azo dye, when incorporated into various polymers. The information is intended to guide researchers and professionals in selecting appropriate processing parameters to ensure optimal color stability and performance.

Introduction to SOLVENT YELLOW 141

SOLVENT YELLOW 141 is a high-performance solvent dye widely used for coloring a variety of plastics due to its excellent solubility in organic media and strong thermal stability.^[1] Belonging to the azo class of dyes, its molecular structure, which includes a pyridone moiety, contributes to its superior heat and oxidative stability.^[1] This makes it a suitable colorant for polymers that require high processing temperatures.

Heat Resistance Overview

The thermal stability of a colorant is a critical factor in polymer processing, as excessive heat can lead to degradation, causing undesirable color shifts and potentially affecting the mechanical properties of the final product. **SOLVENT YELLOW 141** is known for its robust heat resistance, generally up to 260°C, making it compatible with a wide range of engineering plastics.^{[1][2]}

Data Presentation: Heat Resistance in Various Polymers

The following table summarizes the recommended maximum processing temperatures for **SOLVENT YELLOW 141** in several common polymers. It is important to note that these values can be influenced by factors such as the specific grade of the polymer, the concentration of the dye, dwell time at the processing temperature, and the presence of other additives.

Polymer	Abbreviation	Typical Processing Temperature Range (°C)	Maximum Recommended Temperature with SOLVENT YELLOW 141 (°C)
Polystyrene	PS	180 - 240	260
Acrylonitrile Butadiene Styrene	ABS	220 - 260	260
Styrene Acrylonitrile	SAN	220 - 260	260
Poly(methyl methacrylate)	PMMA	200 - 250	260
Polycarbonate	PC	280 - 320	260
Polyethylene Terephthalate	PET	250 - 280	260

Note: While the general heat resistance of **SOLVENT YELLOW 141** is cited as 260°C, for polymers with processing temperatures exceeding this, such as Polycarbonate, it is crucial to conduct specific testing to determine the color stability at the desired processing conditions.

Experimental Protocol: Determination of Heat Stability in Polymers

This protocol is based on the principles outlined in the DIN EN 12877 standard for determining the color stability of coloring materials in plastics.

Objective: To evaluate the heat resistance of **SOLVENT YELLOW 141** in a specific polymer by assessing the color change at various processing temperatures.

Materials and Equipment:

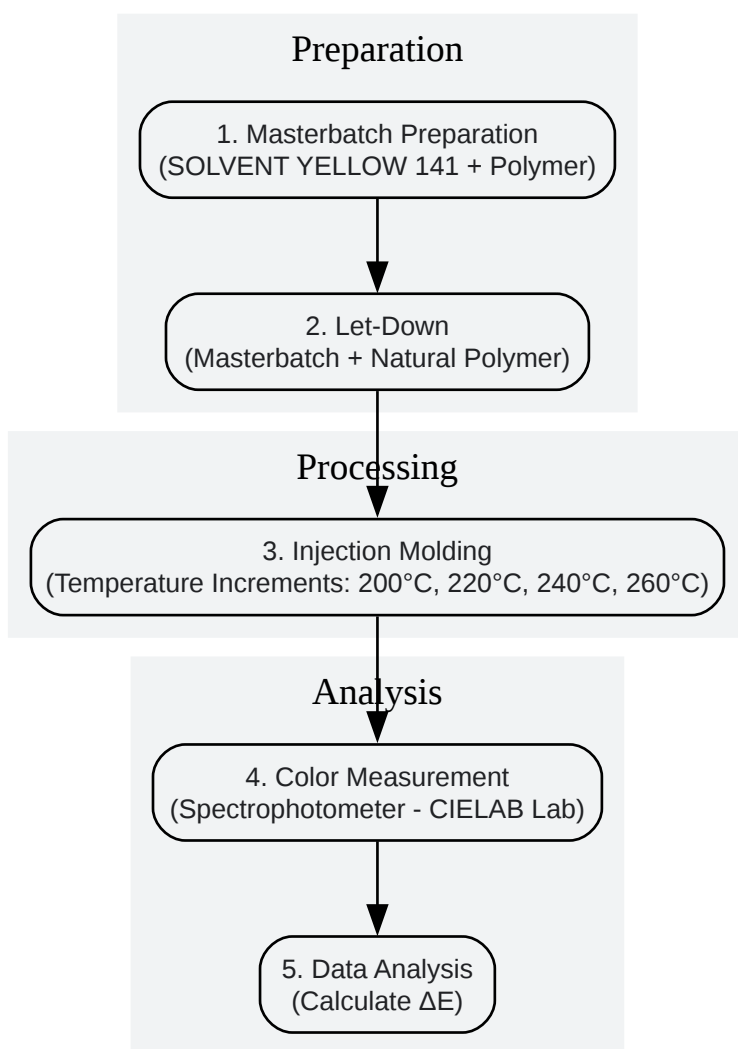
- **SOLVENT YELLOW 141** dye
- Natural (uncolored) polymer resin (e.g., PS, ABS, SAN)
- Twin-screw extruder or other suitable compounding equipment
- Injection molding machine
- Spectrophotometer or colorimeter for color measurement (CIELAB Lab* color space)
- Standard light source for visual color assessment
- Control samples of the uncolored polymer

Procedure:

- Masterbatch Preparation:
 - Prepare a masterbatch by compounding a known concentration of **SOLVENT YELLOW 141** (e.g., 1%) with the natural polymer resin using a twin-screw extruder.
 - Ensure a homogeneous dispersion of the dye in the polymer matrix.
 - Pelletize the resulting colored polymer.
- Sample Preparation (Let-Down):
 - Dry-blend the masterbatch pellets with the natural polymer pellets to achieve the desired final dye concentration (e.g., 0.1%).
- Injection Molding:
 - Set the initial processing temperature of the injection molding machine to a baseline (e.g., 200°C).

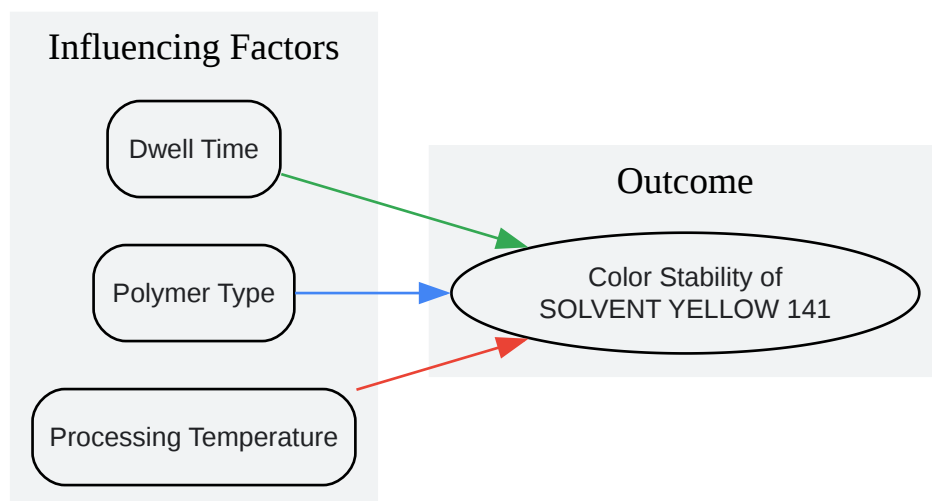
- Purge the machine thoroughly with the natural polymer before introducing the colored blend.
- Inject a set of standard plaques (e.g., 50mm x 50mm x 2mm).
- Increase the processing temperature in increments of 20°C (e.g., 220°C, 240°C, 260°C, 280°C).
- At each temperature setting, allow for a consistent dwell time (e.g., 5 minutes) before injecting a new set of plaques.
- Produce a set of control plaques from the uncolored natural polymer at each temperature.
- Color Measurement:
 - Allow the molded plaques to cool to room temperature for at least 24 hours.
 - Calibrate the spectrophotometer according to the manufacturer's instructions.
 - Measure the CIELAB L, a, and b* values for each colored plaque at multiple points to ensure an average reading.
 - Use the plaque molded at the baseline temperature (200°C) as the standard for color difference calculations.
- Data Analysis:
 - Calculate the total color difference (ΔE) for each temperature increment compared to the baseline sample using the following formula: $\Delta E = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b^*)^2]}$
 - The heat resistance is defined as the temperature at which the ΔE^* value is equal to or just exceeds 3.0.
 - Record any visual changes in the plaques, such as discoloration, specks, or degradation.

Visualizations



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Experimental workflow for heat resistance testing.



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Factors influencing the color stability of the dye.

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References

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